molecular formula C8H9NO2 B2683751 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one CAS No. 61834-40-0

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

Cat. No. B2683751
CAS RN: 61834-40-0
M. Wt: 151.165
InChI Key: NHAMNKMCXOKTLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms.

Scientific Research Applications

Continuous Flow Photochemical Synthesis

Isoxazole-5(4H)-ones, including derivatives of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, have been synthesized through organic photoredox catalysis under continuous flow conditions. This method provides a mild, efficient pathway to produce heteropentacycle compounds found in several bioactive molecules. The study highlighted the synthesis's scalability and the larvicidal activity of some compounds against Aedes aegypti, showcasing their potential in pharmaceutical and agrochemical industries (Sampaio et al., 2023).

Spectroscopic and Computational Study

A NBS-promoted three-component synthesis method for α,β-unsaturated isoxazol-5(4H)-ones demonstrates an efficient and clean reaction process. The study included a detailed spectroscopic investigation and computational study of a specific derivative, revealing insights into the molecular structure, vibrational frequencies, and electronic properties. This work opens avenues for exploring these compounds in various applications due to their structural and electronic versatility (Kiyani et al., 2015).

Green Synthesis in Water

A green synthesis approach for isoxazol-5(4H)-one derivatives, including 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives, has been developed. This method utilizes water as a solvent and highlights the environmental friendliness and efficiency of synthesizing these compounds. The process underscores the importance of sustainable methods in chemical synthesis, especially for compounds with potential applications in pharmaceuticals and agrochemicals (Pourmousavi et al., 2018).

Catalyzed Synthesis Using Salicylic Acid

Salicylic acid has been investigated as a catalyst for synthesizing 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones in water, presenting a cost-effective, simple, and non-toxic method. This catalytic activity opens up new pathways for the synthesis of these derivatives, highlighting the potential for creating compounds with applications in agriculture, photonic devices, and the pharmaceutical industry in an environmentally friendly manner (Mosallanezhad and Kiyani, 2019).

Mechanism of Action

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one acts as a selective antagonist for the serotonin receptor 5-HT1A. This means it binds to this receptor and blocks its activity, which can have various effects depending on the role of the 5-HT1A receptor in different parts of the body.

Safety and Hazards

The safety data sheet for 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one indicates that it should only be used for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAMNKMCXOKTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

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